5-LOX Inhibition vs. Nitro Analogs
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile exhibits potent inhibitory activity against 5-Lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway [1]. This is in stark contrast to its 7-nitro analog, CNQX, which is a well-known competitive antagonist of AMPA/kainate glutamate receptors with minimal reported activity on 5-LOX . The target compound demonstrates an IC50 of 23 μM (23,000 nM) for 5-LOX inhibition, establishing it as a viable chemical probe for this target, whereas CNQX is primarily used as a selective tool for ionotropic glutamate receptor research [1].
| Evidence Dimension | Inhibitory activity against 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 = 23,000 nM (23 μM) |
| Comparator Or Baseline | CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Not a reported 5-LOX inhibitor |
| Quantified Difference | Target compound is a confirmed 5-LOX inhibitor, comparator's primary mechanism is AMPA/kainate receptor antagonism. |
| Conditions | In vitro enzymatic assay measuring 5-LOX inhibition, data curated in ChEMBL. |
Why This Matters
This evidence is critical for procurement in inflammation or immunology research, as it differentiates the compound from common quinoxalinediones used in neuroscience, ensuring the correct chemical tool is selected to modulate the arachidonic acid pathway.
- [1] TargetMine. (n.d.). Activity report for 6-Cyanoquinoxaline-2,3-dione (ChEMBL:CHEMBL30202). Retrieved from https://targetmine.nibiohn.go.jp/. View Source
